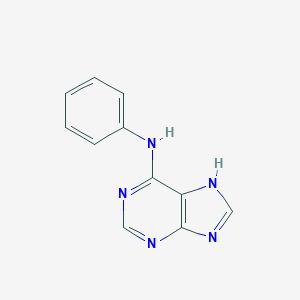

N-purin-6-ylaniline

Description

The exact mass of the compound 6-Anilinopurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519242. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZNSRQVTJYMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153105 | |

| Record name | N-Purin-6-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-66-8 | |

| Record name | N-Phenyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Purin-6-ylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Anilinopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Purin-6-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-purin-6-ylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Properties of N-purin-6-ylaniline

Introduction

N-purin-6-ylaniline, also known as 6-anilinopurine or N-phenyladenine, is a synthetic aromatic compound belonging to the purine family.[1][2] Structurally, it is a derivative of adenine where an aniline group is attached at the 6-position of the purine ring.[1] This modification confers unique physicochemical and biological properties, distinguishing it from endogenous purines. Its primary significance lies in its activity as a cytokinin, a class of plant growth hormones that promote cell division and differentiation.[[“]] Beyond its role in plant biology, this compound and its derivatives have garnered interest in medicinal chemistry due to their potential as anticancer, antiviral, and antimycobacterial agents.[4][5][6][7] This guide provides a comprehensive technical overview of the fundamental properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its application in research and development, influencing aspects from solvent selection for synthesis and purification to formulation for biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-phenyl-7H-purin-6-amine | PubChem[1] |

| Synonyms | 6-Anilinopurine, N-Phenyladenine, 6-Phenylaminopurine | PubChem[1], ChemicalBook[2] |

| CAS Number | 1210-66-8 | PubChem[1] |

| Molecular Formula | C₁₁H₉N₅ | PubChem[1] |

| Molecular Weight | 211.22 g/mol | PubChem[1] |

| Melting Point | 278°C | ChemicalBook[2] |

| Boiling Point (Predicted) | 350.3 ± 52.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 8.91 ± 0.20 | ChemicalBook[2] |

| Solubility | Soluble in DMSO and ethanol.[8] L-phenylalanine, a related structural component, shows increasing solubility in water with temperature.[9][10][11] | Selleck Chemicals, Journal of Chemical & Engineering Data, ResearchGate, J-Stage |

Chemical Structure

The chemical structure of this compound forms the basis of its reactivity and biological activity.

Caption: Chemical structure of this compound.

Synthesis and Purification

The most prevalent and straightforward synthesis of this compound involves the nucleophilic substitution of 6-chloropurine with aniline.[5][6] This reaction is typically carried out in a suitable solvent and may be facilitated by a base.

General Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloropurine in a suitable solvent such as n-butanol or an aqueous solution with a base like sodium carbonate.[4]

-

Addition of Aniline: Add an equimolar or slight excess of aniline to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol to yield pure this compound. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.[12]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features and Interpretations | Source |

| ¹H NMR | Aromatic protons of the purine and phenyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The N-H proton signal would be a broad singlet. | General NMR Principles[13] |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. | PubChem[1] |

| IR Spectroscopy | Characteristic peaks include N-H stretching (around 3400 cm⁻¹), C=N and C=C stretching in the aromatic rings (1500-1600 cm⁻¹), and C-N stretching (1250-1350 cm⁻¹). | PubChem[1], General IR Principles[14] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 211. Fragmentation patterns would involve the loss of the aniline group or cleavage of the purine ring. | PubChem[1] |

Experimental Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a neat sample, place a small amount between two salt plates (e.g., NaCl or KBr).[15]

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[15]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol).

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS).[12] Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its function as a cytokinin in plants. Cytokinins are a class of phytohormones that play a crucial role in regulating plant growth and development, including cell division, shoot formation, and leaf senescence.[[“]][16]

Cytokinin Activity

This compound and its derivatives have been shown to exhibit cytokinin activity in various bioassays.[[“]][17] This activity is attributed to their ability to bind to and activate cytokinin receptors, which are typically histidine kinases located in the endoplasmic reticulum membrane.[18]

Mechanism of Cytokinin Signaling

The binding of a cytokinin, such as this compound, to its receptor initiates a phosphorelay signaling cascade. This ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes.

Caption: Simplified cytokinin signaling pathway initiated by this compound.

Other Biological Activities

In addition to its cytokinin activity, research has explored the potential of this compound derivatives in other therapeutic areas. Various substituted purine analogs have demonstrated a range of biological effects, including:

-

Anticancer activity: Some purine derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[4][7][19][20]

-

Antiviral activity: Certain purine conjugates have exhibited activity against viruses such as herpes simplex virus (HSV).[4][6]

-

Antimycobacterial activity: N-(purin-6-yl)dipeptides have been investigated as potential agents against Mycobacterium tuberculosis.[5][6]

The mechanism of action for these other biological activities is diverse and often depends on the specific substitutions on the purine ring and the aniline moiety.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

-

Plant Science: It is widely used in plant tissue culture media to promote cell division and regeneration. Its cytokinin activity is fundamental to studies of plant growth and development.

-

Medicinal Chemistry: The purine scaffold is a common feature in many biologically active molecules. This compound serves as a lead compound for the synthesis and development of novel therapeutic agents with potential applications in oncology, virology, and bacteriology.[21][22][23] The synthesis of various N-(purin-6-yl)amino acid and peptide derivatives is an active area of research for developing new drugs.[4][5]

-

Chemical Biology: As a synthetic ligand for cytokinin receptors, it can be used as a chemical probe to study cytokinin signaling pathways and identify new components of this important regulatory system.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It may cause skin, eye, and respiratory tract irritation.[1] It is harmful if swallowed.[24]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[24][25][26][27]

-

Handling: Use with adequate ventilation. Avoid ingestion and inhalation. Wash thoroughly after handling.[24][25]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[24][25]

-

First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[24] If inhaled, move to fresh air.[24] If ingested, seek immediate medical attention.[25]

Conclusion

This compound is a versatile synthetic purine derivative with significant applications in both plant science and medicinal chemistry. Its well-characterized physicochemical properties, straightforward synthesis, and potent cytokinin activity make it an invaluable tool for researchers. Furthermore, its potential for modification opens up avenues for the development of novel therapeutic agents targeting a range of diseases. This in-depth technical guide provides a solid foundation for scientists and researchers working with or considering the use of this compound in their studies.

References

- 6-Aminopurine (73-24-5)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. (n.d.).

-

This compound | C11H9N5 | CID 71029 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

- SAFETY DATA SHEET - Fisher Scientific. (2015, February 16).

-

The synthesis and cytokinin activities of N-(purin-6-yl)amino acids. (1971). Consensus. Retrieved from [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

- 6-Benzylaminopurine - SAFETY DATA SHEET. (2010, October 11).

- Safety Data Sheet: 6-Benzylaminopurine. (n.d.). Chemos GmbH&Co.KG.

-

Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. (2021, February 18). National Institutes of Health. Retrieved from [Link]

- Stereochemical aspects in the synthesis of novel N‐(purin‐6‐yl) dipeptides as potential antimycobacterial. (2021, February 18).

-

Synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates. (n.d.). National Institutes of Health. Retrieved from [Link]

-

(PDF) Biological activities of purine analogues: a review. (2025, August 6). ResearchGate. Retrieved from [Link]

- 2 - SAFETY DATA SHEET. (2024, March 29).

-

A facile and efficient synthesis of (Purin-6-yl)alanines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Cytokinin activity of a group of ureidopurine derivatives related to the tRNA component, N-(purin-6-ylcarbamoyl)threonine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). MDPI. Retrieved from [Link]

-

New N-(purin-6-yl)-amino acid and-peptide derivatives In the similar... (n.d.). ResearchGate. Retrieved from [Link]

-

The purine derivative PI-55 blocks cytokinin action via receptor inhibition. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Purines. LXII. Both enantiomers of N6-(1,3-dimethyl-2-butenyl)adenine and their 9-beta-D-ribofuranosides: synthesis and cytokinin activity. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Phenylalanine - Wikipedia. (n.d.). Retrieved from [Link]

-

Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. (n.d.). MDPI. Retrieved from [Link]

-

method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved from [Link]

-

Synthesis of novel purin-6-yl conjugates with heterocyclic amines linked via 6-aminohexanoyl fragment | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K | Journal of Chemical & Engineering Data. (n.d.). Retrieved from [Link]

-

Aniline - Wikipedia. (n.d.). Retrieved from [Link]

-

Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Solubility of L-Phenylalanine in Aqueous Solutions. (n.d.). J-Stage. Retrieved from [Link]

-

6-(2-Chloro-pyridin-4-ylmethoxy)-6,9-dihydro-1H-purin-2-ylamine - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 9). Retrieved from [Link]

-

H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. This compound | C11H9N5 | CID 71029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-ANILINOPURINE | 1210-66-8 [chemicalbook.com]

- 3. consensus.app [consensus.app]

- 4. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. covid19.neicon.ru [covid19.neicon.ru]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cytokinin activity of a group of ureidopurine derivatives related to the tRNA component, N-(purin-6-ylcarbamoyl)threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purines. LXII. Both enantiomers of N6-(1,3-dimethyl-2-butenyl)adenine and their 9-beta-D-ribofuranosides: synthesis and cytokinin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The purine derivative PI-55 blocks cytokinin action via receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A facile and efficient synthesis of (Purin-6-yl)alanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 6-Aminopurine (73-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 25. fishersci.com [fishersci.com]

- 26. fishersci.com [fishersci.com]

- 27. chemos.de [chemos.de]

An In-Depth Technical Guide to the Chemical Characteristics of 6-Phenylaminopurine

This guide provides a comprehensive overview of the chemical and physical properties of 6-Phenylaminopurine, a synthetic aromatic cytokinin. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, purification, analytical characterization, and biological significance, offering both theoretical understanding and practical insights.

Introduction: Unveiling 6-Phenylaminopurine

6-Phenylaminopurine, systematically known as N-phenyl-9H-purin-6-amine, is a purine derivative distinguished by a phenylamino group at the 6th position of the purine ring. While not a naturally occurring plant hormone, it belongs to the class of synthetic cytokinins, which are pivotal in regulating cell division, growth, and differentiation in plants.[1][2] Its structural similarity to endogenous cytokinins like zeatin and kinetin underpins its biological activity, making it a valuable tool in plant biology research and biotechnology. Furthermore, the exploration of purine derivatives for therapeutic applications has drawn attention to compounds like 6-phenylaminopurine for their potential interactions with various biological targets.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Phenylaminopurine is fundamental for its application in research and development. These characteristics influence its solubility, stability, and handling procedures.

| Property | Value | Source(s) |

| Systematic Name | N-phenyl-9H-purin-6-amine | [3] |

| Common Names | 6-Phenylaminopurine, 6-Anilinopurine | |

| CAS Number | 1210-66-8 | [4][5] |

| Molecular Formula | C₁₁H₉N₅ | [4] |

| Molecular Weight | 211.22 g/mol | [4] |

| Melting Point | 284-286 °C (decomposes) | [4] |

| Appearance | Off-white to pale yellow crystalline solid | |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in dichloromethane. | [6] |

Synthesis and Purification

The synthesis of 6-Phenylaminopurine is most commonly achieved through a nucleophilic aromatic substitution reaction. The primary starting materials are 6-chloropurine and aniline. This reaction provides a straightforward and efficient route to the desired product.

Synthetic Pathway Overview

The synthesis involves the displacement of the chlorine atom at the C6 position of the purine ring by the amino group of aniline. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of 6-Phenylaminopurine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloropurine (1 equivalent) and a suitable solvent such as ethanol or n-butanol.

-

Addition of Reagents: Add aniline (1.1 to 1.5 equivalents) and a base, typically triethylamine (1.5 to 2 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-Phenylaminopurine.

Purification Workflow

Stability and Storage

Proper storage of 6-Phenylaminopurine is crucial to maintain its integrity and activity.

-

Solid Form: As a solid, 6-Phenylaminopurine should be stored in a cool, dry, and dark place in a tightly sealed container.

-

Solutions: Stock solutions, typically prepared in DMSO, should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments whenever possible.

Conclusion

6-Phenylaminopurine is a synthetically accessible purine derivative with significant biological activity as a cytokinin. Its well-defined chemical characteristics, coupled with a straightforward synthesis, make it a valuable molecule for research in plant science and potentially in medicinal chemistry. This guide provides the foundational knowledge required for its effective use and further investigation in a laboratory setting.

References

-

AA Blocks. (n.d.). 1210-66-8 | MFCD00047147 | N-Phenyl-9H-purin-6-amine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Methyl-N-phenyl-9H-purin-6-amine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubMed. (n.d.). 6-Benzylaminopurine: a plant derived cytokinin inducing positive inotropism by P2-purinoceptors. Retrieved from [Link]

-

PubMed. (n.d.). Antioxidant activity of synthetic cytokinin analogues: 6-alkynyl- and 6-alkenylpurines as novel 15-Lipoxygenase inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Cytokinin controls the cell cycle at mitosis by stimulating the tyrosine dephosphorylation and activation of p34cdc2-like H1 histone kinase. Retrieved from [Link]

-

NIH. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

-

SpectraBase. (n.d.). 9H-purin-6-amine, N-[(4-methoxyphenyl)methyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The Plant Cell. (n.d.). Cytokinin Biosynthesis Promotes Cortical Cell Responses during Nodule Development. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NIH. (n.d.). Development of cytokinin activity by rearrangement of 1-substituted adenines to 6-substituted aminopurines: inactivation by N6, 1-cyclization. Retrieved from [Link]

-

NIH. (n.d.). N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). N-phenyl-9h-purin-6-amine (C11H9N5). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 9H-Purine. Retrieved from [Link]

- Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine.

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]

-

NIH. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

-

ResearchGate. (n.d.). Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+. Retrieved from [Link]

-

US EPA. (n.d.). 9H-Purin-6-amine, N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)- - Substance Details. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

Sources

Foreword: Deconstructing the Purine Scaffold in Kinase Inhibition

An In-Depth Technical Guide to the Mechanism of Action of 6-Anilinopurine

The purine ring system, a fundamental component of nucleic acids, also serves as a privileged scaffold in medicinal chemistry. Its inherent ability to mimic the adenine moiety of adenosine triphosphate (ATP) makes it an ideal starting point for the design of competitive kinase inhibitors. Within this class, 6-anilinopurine derivatives have emerged as a particularly fruitful area of research, yielding potent modulators of key cellular processes. This guide provides a detailed exploration of the mechanism of action of 6-anilinopurines, moving from the primary molecular interaction to the resulting cellular phenotype. We will dissect the structural basis for this activity and outline the key experimental methodologies required for its characterization, providing researchers with a robust framework for their own investigations.

Part 1: The Core Interaction: Competitive Inhibition of Cyclin-Dependent Kinases

The primary mechanism of action for the 6-anilinopurine scaffold is the competitive inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that form the central engine of the eukaryotic cell cycle, orchestrating the transitions between different phases.[1] Dysregulation of CDK activity is a hallmark of cancer, making them a critical target for therapeutic intervention.[2][3]

6-Anilinopurine derivatives function as ATP-competitive inhibitors. Their purine core occupies the adenine-binding pocket of the kinase's active site, while the substituents at the C2 and C6 positions engage in specific interactions that determine potency and selectivity.[4] The anilino group at the C6 position (or more commonly, an amino group at C2 and an alkoxy or other substituent at C6) is a key feature of this class of inhibitors.[4][5] By occupying the ATP binding site, these compounds prevent the kinase from phosphorylating its downstream substrates, thereby halting the signaling cascade it controls.

The inhibitory potential of this scaffold is not uniform across the CDK family. Specific substitutions can engender remarkable selectivity for certain CDK-cyclin complexes over others, a critical feature for minimizing off-target effects in drug development.[5]

Quantitative Data: Inhibitory Profile of Representative 6-Substituted Purines

The following table summarizes the inhibitory concentrations (IC50) of selected 6-substituted 2-arylaminopurine derivatives against a panel of CDKs, illustrating the impact of C6 substitution on potency and selectivity.

| Compound ID (Reference) | 6-Substituent | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (µM) | CDK9 IC50 (µM) | Selectivity (CDK1/CDK2) |

| NU6102 (3) [5] | Cyclohexylmethoxy | 5.0 | 250 | >100 | >100 | ~50-fold |

| 70 [4] | Phenyl | 24 | 700 | >100 | >100 | ~30-fold |

| 73 [4][5] | [1,1'-biphenyl]-3-yl | 44 | 86,000 | >100 | >100 | ~2000-fold |

| 13 [4] | H (unsubstituted) | 1,500 | 2,500 | >100 | >100 | ~1.7-fold |

Data synthesized from multiple sources.[4][5]

This data clearly demonstrates that the C6 substituent is a major determinant of both potency and selectivity. The dramatic loss of activity in the 6-unsubstituted compound (13) highlights the importance of this position for effective binding.[4] Moreover, the remarkable ~2000-fold selectivity of compound 73 for CDK2 over the highly homologous CDK1 underscores the potential for designing highly specific inhibitors based on this scaffold.[4][5]

Caption: ATP-competitive inhibition by 6-anilinopurine derivatives.

Part 2: The Structural Basis of Potency and Selectivity

The efficacy of 6-anilinopurine derivatives is rooted in their specific molecular interactions within the kinase active site. X-ray crystallography studies of inhibitors co-complexed with CDKs have provided invaluable, atomic-level insights into this relationship.[4]

The core purine ring forms hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine base of ATP. The 2-(4′-sulfamoylanilino) group, present in many potent inhibitors, extends towards the solvent-exposed region, with the sulfonamide moiety often forming crucial hydrogen bonds with conserved residues like Asp86 (in CDK2), optimizing the hydrophobic packing of the aryl ring.[4]

The most significant contributor to selectivity, particularly between CDK1 and CDK2, is the substituent at the C6 position. This group projects into the ribose-binding pocket. The conformation of the glycine-rich loop (or P-loop) that roofs this pocket differs subtly between CDK isoforms. Potent and selective inhibitors, like compound 73 , possess a bulky C6-substituent (biphenyl) that is well-accommodated by the conformation of the CDK2 glycine-rich loop but clashes with the preferred conformation in CDK1.[4] This steric hindrance explains the dramatic difference in inhibitory activity, providing a clear, structure-based rationale for selectivity.

Caption: Structure-Activity Relationship (SAR) of 6-anilinopurine scaffold.

Part 3: Cellular Ramifications of CDK Inhibition

The direct inhibition of CDK enzymes translates into profound and measurable effects on cell behavior, primarily manifesting as cell cycle arrest and the induction of programmed cell death (apoptosis).

A. Cell Cycle Arrest

By inhibiting the kinases that drive phase transitions, 6-anilinopurine derivatives can halt cell proliferation. The specific point of arrest depends on the selectivity profile of the inhibitor.

-

G1/S Arrest: Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb).[6] This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[3]

-

G2/M Arrest: Inhibition of CDK1 (also known as Cdc2) prevents the cell from entering mitosis. Related purine analogs have demonstrated the ability to induce a robust G2/M arrest.[7][8]

Experimental Workflow: Cell Cycle Analysis via Propidium Iodide Staining

A self-validating protocol for assessing cell cycle distribution involves staining DNA with a fluorescent intercalating agent like Propidium Iodide (PI) and analyzing the cell population by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for quantification of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Caption: Workflow for cell cycle analysis by flow cytometry.

B. Induction of Apoptosis

Prolonged cell cycle arrest or the inhibition of CDKs involved in survival signaling can trigger apoptosis. Studies on related purine analogs, such as 6-dimethylaminopurine, show that this occurs primarily through the intrinsic, or mitochondrial, pathway.[9]

The key molecular events include:

-

Upregulation of Pro-Apoptotic Proteins: An increase in the expression of pro-apoptotic proteins like Bax.[9]

-

Downregulation of Anti-Apoptotic Proteins: A concurrent decrease in anti-apoptotic proteins like Bcl-XL.[9]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-XL ratio leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[9]

-

Apoptosome Formation & Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome and the activation of the initiator caspase, Caspase-9.

-

Executioner Caspase Activation: Caspase-9 cleaves and activates executioner caspases, such as Caspase-3 and Caspase-7, which then dismantle the cell by cleaving a multitude of cellular substrates, including PARP.[9][10]

Caption: 6-Anilinopurine induced intrinsic apoptotic pathway.

Part 4: Essential Experimental Protocols

To rigorously characterize the mechanism of action of a 6-anilinopurine derivative, both biochemical and cell-based assays are indispensable.

Protocol 1: In Vitro CDK Kinase Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a specific CDK-cyclin complex.

Principle: A recombinant, purified CDK-cyclin enzyme is incubated with a known substrate (e.g., a peptide derived from Histone H1), ATP (spiked with radioactive γ-³²P-ATP), and varying concentrations of the inhibitor. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare serial dilutions of the 6-anilinopurine inhibitor in DMSO, followed by a final dilution in kinase buffer.

-

Prepare a solution of recombinant CDK2/Cyclin A enzyme in kinase buffer.

-

Prepare a substrate solution (e.g., Histone H1 peptide) in kinase buffer.

-

Prepare an ATP solution containing both cold ATP and γ-³²P-ATP to a desired specific activity.

-

-

Reaction Setup (in a 96-well plate):

-

To each well, add 10 µL of the inhibitor dilution (or DMSO for control).

-

Add 20 µL of the enzyme/substrate mixture.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add 20 µL of the ATP solution to each well to start the reaction.

-

Incubate for 30 minutes at 30°C with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by adding 50 µL of 75 mM phosphoric acid.

-

Transfer the reaction mixture onto a phosphocellulose filter plate.

-

Wash the plate multiple times with 75 mM phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Dry the plate and add scintillation fluid to each well.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol quantifies the percentage of cells undergoing apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye used to identify dead cells (late apoptotic/necrotic) with compromised membrane integrity.

Step-by-Step Methodology:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the 6-anilinopurine derivative for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution to avoid membrane damage.

-

Centrifuge the cell suspension and wash the pellet with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Use FITC (e.g., FL1 channel) and PI (e.g., FL2 or FL3 channel) detectors.

-

-

Data Interpretation:

-

Live Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the apoptotic effect of the compound.

-

Conclusion

The mechanism of action of 6-anilinopurine is a multi-layered process initiated by the specific, competitive inhibition of cyclin-dependent kinases. This primary molecular event is dictated by precise structure-activity relationships, where substitutions on the purine scaffold can be tuned to achieve high potency and remarkable selectivity. The downstream consequences of this targeted inhibition are profound, leading to a halt in cellular proliferation via cell cycle arrest and, ultimately, the induction of programmed cell death through the intrinsic apoptotic pathway. A thorough understanding of this mechanism, validated through rigorous biochemical and cell-based assays, is essential for the continued development of this promising class of molecules as potential therapeutics.

References

- Title: Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity.

-

Title: Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes Source: Cancer Research URL: [Link]

-

Title: Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes Source: Cancer Research URL: [Link]

-

Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity Source: ACS Omega URL: [Link]

-

Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: ACS Publications URL: [Link]

-

Title: Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells Source: International Journal of Oncology URL: [Link]

-

Title: 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain Source: Neurotoxicology and Teratology URL: [Link]

-

Title: A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity Source: ResearchGate URL: [Link]

-

Title: Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells Source: Molecules and Cells URL: [Link]

-

Title: 2-Aminopurine overrides multiple cell cycle checkpoints in BHK cells Source: PNAS URL: [Link]

-

Title: Structural insights into the functional diversity of the CDK–cyclin family Source: Biochemical Society Transactions URL: [Link]

-

Title: New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain Source: ResearchGate URL: [Link]

-

Title: Crystallization of a complex between human CDK6 and a virus-encoded cyclin is critically dependent on the addition of small charged organic molecules Source: Acta Crystallographica Section D: Biological Crystallography URL: [Link]

-

Title: 2-Aminopurine overrides multiple cell cycle checkpoints in BHK cells Source: National Center for Biotechnology Information URL: [Link]

-

Title: CDK4/6 inhibitors: a brief overview and prospective research directions Source: Molecular Cancer URL: [Link]

-

Title: Specific targets of CDK4/6 inhibitors. Source: ResearchGate URL: [Link]

-

Title: CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review Source: Cardio-Oncology URL: [Link]

Sources

- 1. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pharmacological Significance of the N6-Arylpurine Scaffold

An In-Depth Technical Guide to the Synthesis of N-purin-6-ylaniline and Its Analogs

The purine heterocycle is a cornerstone of life, forming the structural basis of DNA and RNA and playing a central role in cellular metabolism and signaling.[1][2] It is therefore no surprise that synthetic purine analogs are a rich source of pharmacologically active agents.[3] Among these, the this compound scaffold and its derivatives have emerged as a privileged class of compounds in drug discovery. These molecules, characterized by an aniline moiety attached to the C6 position of a purine ring, are integral to the development of therapeutics targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][3][4]

Derivatives of this core structure function as antimetabolites by mimicking natural nucleobases, thereby interfering with DNA synthesis and repair processes in rapidly dividing cells, a key mechanism in cancer therapy.[2][4] Their ability to inhibit various kinases and other cellular signaling proteins has led to the discovery of potent antitumor and antiproliferative agents.[5] Given their profound biological activities, the efficient and versatile synthesis of this compound and a diverse library of its analogs is a critical endeavor for medicinal chemists and drug development professionals.

This guide provides an in-depth exploration of the primary synthetic strategies for constructing the this compound core. We will delve into the mechanistic underpinnings of classical and modern synthetic methods, offer field-proven insights into experimental design, and provide detailed, actionable protocols for laboratory application.

Core Synthetic Strategies: A Comparative Analysis

The construction of the C6-N bond between the purine core and an aniline derivative is the central challenge in synthesizing these molecules. The choice of synthetic route is dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and desired scale. The most prevalent methods include classical nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Foundational Approach

The most direct and historically significant method for synthesizing N6-substituted purines is the SNAr reaction. This approach relies on the inherent electrophilicity of the C6 position of the purine ring, which is activated by the electron-withdrawing nature of the heterocyclic nitrogen atoms. The reaction typically involves the displacement of a leaving group, most commonly a halogen (e.g., chlorine), from a 6-halopurine precursor by an aniline nucleophile.

Causality Behind the Method: The reaction proceeds readily because the purine ring system can stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. The process is often facilitated by a base to deprotonate the aniline, increasing its nucleophilicity, and may require heat to overcome the activation energy barrier.

General SNAr Reaction Scheme

Caption: General workflow for SNAr synthesis of this compound.

While straightforward, this method has limitations. It often requires high temperatures and the purine substrate must be sufficiently electron-deficient for the reaction to proceed efficiently.[6] Furthermore, less nucleophilic anilines may react sluggishly, leading to low yields.

Palladium-Catalyzed Buchwald-Hartwig Amination: Versatility and Scope

The advent of palladium-catalyzed cross-coupling has revolutionized C-N bond formation. The Buchwald-Hartwig amination, in particular, offers a powerful and versatile alternative to classical SNAr.[7][8] This reaction allows for the coupling of aryl halides or triflates with amines under significantly milder conditions and with a much broader substrate scope, including electron-rich and sterically hindered anilines that are poor substrates for SNAr.[7][9]

Causality Behind the Method: The reaction is driven by a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl halide (e.g., 6-chloropurine) to the Pd(0) center, forming a Pd(II) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination regenerates the Pd(0) catalyst and yields the desired N-arylated purine product.[7][9] The choice of phosphine ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium catalyst, enabling the coupling of challenging substrates.[8][9]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.

Copper-Catalyzed Ullmann Condensation: The Classical Alternative

The Ullmann condensation is a copper-catalyzed reaction that serves as another classic method for forming C-N bonds.[6][10] The Goldberg reaction, a variant of the Ullmann condensation, is specifically applied to the synthesis of aryl amines.[6] Traditionally, these reactions required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[6][11]

Causality Behind the Method: While the exact mechanism has been debated, it is generally accepted to involve the formation of a copper(I) amide intermediate, which then undergoes reaction with the aryl halide.[10] Modern advancements have led to the development of ligand-accelerated protocols that allow the reaction to proceed under much milder conditions, making it a viable alternative to palladium-catalyzed methods.[12][13] Diamine and phenanthroline-based ligands are commonly employed to increase the solubility and reactivity of the copper catalyst.[6]

Table 1: Comparison of Core Synthetic Methodologies

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | None (or base-catalyzed) | Palladium complexes | Copper complexes |

| Typical Temp. | High (100-200 °C) | Mild to Moderate (RT - 120 °C) | High (traditionally), Moderate (modern) |

| Substrate Scope | Limited to activated purines and nucleophilic anilines | Very broad, excellent functional group tolerance | Broad, improved with modern ligands |

| Key Advantage | Simplicity, low cost | High efficiency, broad scope, mild conditions | Lower cost catalyst than Palladium |

| Key Limitation | Harsh conditions, limited scope | Catalyst/ligand cost, sensitivity to air/moisture | Harsh conditions (classic), ligand optimization |

| References | [14] | [7][8][15] | [6][12][13] |

Modern Enhancement: Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields.[5][16][17] This technique can be applied to all the above-mentioned synthetic strategies.

Causality Behind the Method: Microwave energy directly and efficiently heats the reaction mixture through dielectric heating, leading to rapid temperature increases and localized superheating of the solvent. This results in a significant acceleration of reaction rates. For the synthesis of this compound analogs, microwave-assisted SNAr reactions in water or other polar solvents have been shown to be a "green" and efficient protocol.[16][17]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis of a representative this compound. Researchers should perform appropriate risk assessments before conducting any experiment.

Protocol 1: Classical SNAr Synthesis of N-phenyl-9H-purin-6-amine

-

Objective: To synthesize this compound via a conventional thermal SNAr reaction.

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add 6-chloropurine (1.0 mmol, 1.0 eq).

-

Add n-butanol (10 mL) as the solvent, followed by aniline (1.2 mmol, 1.2 eq).

-

Add triethylamine (2.0 mmol, 2.0 eq) as a base to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.

-

Dry the product under vacuum to yield N-phenyl-9H-purin-6-amine.

-

-

Trustworthiness Check: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful C-N bond formation and absence of starting materials.

Protocol 2: Buchwald-Hartwig Synthesis of N-(4-methoxyphenyl)-9H-purin-6-amine

-

Objective: To synthesize an analog using a modern palladium-catalyzed cross-coupling reaction.

-

Methodology:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-chloropurine (1.0 mmol, 1.0 eq), p-anisidine (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq) as the base.

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

-

Add anhydrous toluene or dioxane (10 mL) via syringe.

-

Seal the flask and heat the mixture to 100 °C in an oil bath for 8-16 hours, with vigorous stirring. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by adding water (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)-9H-purin-6-amine.

-

-

Trustworthiness Check: Successful coupling is validated by mass spectrometry showing the correct molecular ion peak and NMR spectroscopy confirming the presence of both the purine and 4-methoxyphenyl moieties.

Experimental Workflow: Synthesis to Purification

Caption: A typical workflow from reaction setup to final product isolation.

Conclusion and Future Outlook

The synthesis of this compound and its analogs is a dynamic field that has evolved from high-temperature classical methods to sophisticated, mild, and highly versatile transition-metal-catalyzed protocols. The choice between SNAr, Buchwald-Hartwig, and Ullmann reactions depends on the specific substrates and the desired complexity of the target molecule. The integration of enabling technologies like microwave synthesis continues to push the boundaries of efficiency and sustainability in this area. As our understanding of the biological targets for these compounds grows, the demand for novel and diverse analog libraries will drive further innovation in synthetic methodologies, enabling the discovery of the next generation of purine-based therapeutics.

References

-

Krasnov V.P., Musiyak V.V., Vozdvizhenskaya O.A., et al. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Pharmaceuticals (Basel). 2021;14(10):1043. [Link]

-

ResearchGate. New N-(purin-6-yl)-amino acid and-peptide derivatives. ResearchGate. [Link]

-

Qu, F., et al. Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Journal of the Brazilian Chemical Society. 2006. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

-

Wikipedia. Ullmann condensation. Wikipedia. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]

-

ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

ACS Omega. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. ACS Publications. 2023. [Link]

-

Chiosis, G., et al. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Bioorganic & Medicinal Chemistry Letters. 2005;15(23):5214-8. [Link]

-

SciELO. Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. SciELO. [Link]

-

Semantic Scholar. Synthesis of novel C6-phosphonated purine nucleosides under microwave irradiation by SNAr-Arbuzov reaction. Semantic Scholar. [Link]

-

Al-Salahi, R., et al. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Scientific Reports. 2024;14(1):284. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

O. V. Miroshnikova, et al. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Acta Naturae. 2021;13(1):79-88. [Link]

-

ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]

-

Wikipedia. Ullmann reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Monge, S., et al. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry. 2013;17(4):300-315. [Link]

-

ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. [Link]

-

Rana, N., Grover, P., Singh, H. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Topics in Medicinal Chemistry. 2024;24(6):541-579. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

The Chemistry and Therapeutic Potential of N-purin-6-ylaniline Derivatives: A Technical Guide

This guide provides an in-depth exploration of N-purin-6-ylaniline derivatives, a versatile class of compounds with significant therapeutic and biotechnological potential. We will delve into their synthesis, mechanisms of action, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating understanding of the subject matter.

Introduction: The Versatile Purine Scaffold

The purine ring system is a cornerstone of life, forming the basis of essential biomolecules like DNA, RNA, and ATP.[1][2] This inherent biological relevance has made purine analogues a privileged scaffold in medicinal chemistry.[2][3] By modifying the purine core at various positions, chemists can generate derivatives that interact with a wide array of biological targets, leading to potent therapeutic agents.[3][4] Among these, this compound derivatives, characterized by an aniline moiety attached to the C6 position of the purine ring, have emerged as a particularly fruitful area of research. These compounds have demonstrated a remarkable breadth of activity, including anticancer, antiviral, and agricultural applications.[1][5][6]

This guide will provide a comprehensive overview of this important class of molecules, from fundamental synthetic strategies to their complex interactions with biological systems.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives and related N6-substituted purines predominantly relies on the nucleophilic substitution of a leaving group at the C6 position of the purine ring.[7] The most common precursor is 6-chloropurine, which is readily available and highly reactive towards nucleophiles.

A general and widely used method involves the reaction of 6-chloropurine with an appropriate aniline or a related amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction.[5][7]

Caption: Inhibition of a Kinase Signaling Pathway by this compound Derivatives.

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives | 4T1 (murine mammary carcinoma) | High activity reported | [5] |

| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives | COLO201 (human colorectal adenocarcinoma) | High activity reported | [5] |

| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives | SNU-1 (human gastric carcinoma) | High activity reported | [5] |

| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives | HepG2 (human hepatocellular carcinoma) | High activity reported | [5] |

| Triazole-acetamide purine derivatives | A549 (human lung cancer) | 4.02 - 15.34 | [1] |

| Triazole-acetamide purine derivatives | HeLa (cervical cancer) | 6.02 - 22.12 | [1] |

| Triazole-acetamide purine derivatives | HCT116 (colorectal cancer) | 6.11 - 22.57 | [1] |

| 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives | Colorectal Carcinoma (CRC) cell lines | 0.0445 - 0.1355 | [8] |

Antiviral and Other Therapeutic Applications

The structural analogy of this compound derivatives to natural purines also makes them effective antiviral agents. [1]Viruses often rely on the host cell's machinery for replication, and these purine analogues can interfere with viral DNA or RNA synthesis. [1]For instance, certain purine conjugates have demonstrated high antiviral activity against Herpes Simplex Virus type 1 (HSV-1), including acyclovir-resistant strains. [9] Emerging research also points to the potential of these and related compounds in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. [10][11][12][13]The mechanisms in these contexts are still under investigation but may involve the modulation of protein aggregation or the inhibition of kinases involved in neuronal signaling pathways. [10][11]

Agricultural Applications: Cytokinins

Beyond medicine, this compound derivatives have a significant role in agriculture as synthetic cytokinins. [6][14]Cytokinins are a class of plant hormones that promote cell division and influence various aspects of plant growth and development. [6][14]Kinetin (N6-furfuryladenine) is a well-known example of a purine derivative with cytokinin activity. [14]Structurally similar this compound derivatives can mimic natural cytokinins, binding to cytokinin receptors and eliciting a physiological response. [15]This makes them valuable tools in plant tissue culture and for improving crop yields.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their specific chemical structure. Key SAR insights include:

-

The Aniline Ring: Substituents on the aniline ring can significantly impact potency and selectivity. [16][17]For kinase inhibitors, specific substitution patterns can enhance binding affinity to the target enzyme.

-

The Linker (if present): In conjugates where the purine is linked to another moiety, the length and nature of the linker are often crucial for activity. [5][9]* Substitution at other purine positions: Modifications at the N9 and C2 positions of the purine ring can modulate the compound's properties, including solubility and target selectivity. [4][16]For example, introducing a 2-hydroxyethoxymethyl fragment at the N9 position has been explored to increase solubility. [5]

Conclusion and Future Perspectives

This compound derivatives represent a versatile and powerful chemical scaffold with a wide range of biological activities. Their straightforward synthesis and the potential for diverse modifications make them an attractive starting point for the development of new therapeutic agents and agricultural products. Future research will likely focus on optimizing the selectivity of these compounds for specific kinase isoforms to minimize off-target effects in cancer therapy, exploring their full potential in treating neurodegenerative diseases, and designing novel cytokinin analogues with enhanced stability and efficacy for agricultural applications.

References

- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC - NIH. (n.d.).

- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - MDPI. (n.d.).

- New N-(purin-6-yl)-amino acid and-peptide derivatives In the similar... - ResearchGate. (n.d.).

- Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC - NIH. (2021).

- N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters.

- New Phenylaniline Derivatives as Modulators of Amyloid Protein Precursor Metabolism. (2018).

- A facile and efficient synthesis of (Purin-6-yl)alanines. (n.d.). PubMed.

- Structure-activity relationships among purines related to 6-mercaptopurine. (1958). Cancer Research.

- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). ResearchGate.

- Kinetin | C10H9N5O | CID 3830 - PubChem - NIH. (n.d.).

- Purine Analogues as Kinase Inhibitors: A Review. (n.d.). PubMed.

- Synthesis and antiviral activity of certain 9-beta-D-ribofuranosylpurine-6-carboxamides. (1981). Journal of Medicinal Chemistry.

- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Applic

- Structure activity relationship. (n.d.). ResearchGate.

- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). RSC Publishing.

- This compound | C11H9N5 | CID 71029 - PubChem - NIH. (n.d.).

- Cytokinin types. Cytokinins are N⁶-derivatives of adenine either with... - ResearchGate. (n.d.).

- Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (n.d.). MDPI.

- Purine molecules in Parkinson's disease: Analytical techniques and clinical implications. (2020).

- In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. (2022). NIH.

- New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (n.d.). PubMed.

- The purine derivative PI-55 blocks cytokinin action via receptor inhibition. (n.d.). PubMed.

- Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. (n.d.). PubMed.

- Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease. (n.d.). PMC - NIH.

- Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. (2019). PubMed.

- Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease. (2014). PubMed.

- Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future. (n.d.). PubMed.

- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (n.d.). PubMed.

- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). PMC - NIH.

- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid

- Identification and structure–activity relationship of purine derivatives as novel MTH1 inhibitors. (n.d.). Semantic Scholar.

- Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. (2023). Semantic Scholar.

- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). PMC - PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New phenylaniline derivatives as modulators of amyloid protein precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Purine molecules in Parkinson's disease: Analytical techniques and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetin | C10H9N5O | CID 3830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The purine derivative PI-55 blocks cytokinin action via receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: N-purin-6-ylaniline as a Precursor in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract